molecular formula C10H13N3O3S B5082919 2-(1,3,4-Thiadiazol-2-ylcarbamoyl)cyclohexanecarboxylic acid

2-(1,3,4-Thiadiazol-2-ylcarbamoyl)cyclohexanecarboxylic acid

Cat. No.: B5082919
M. Wt: 255.30 g/mol
InChI Key: NJGLIHRBMPZTPK-UHFFFAOYSA-N
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Description

2-(1,3,4-Thiadiazol-2-ylcarbamoyl)cyclohexanecarboxylic acid is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds have garnered significant attention due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

The synthesis of 2-(1,3,4-thiadiazol-2-ylcarbamoyl)cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(1,3,4-Thiadiazol-2-ylcarbamoyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1,3,4-thiadiazol-2-ylcarbamoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the growth of bacterial cells by interfering with their cell wall synthesis. In cancer cells, it induces apoptosis by activating specific signaling pathways that lead to programmed cell death .

Comparison with Similar Compounds

2-(1,3,4-Thiadiazol-2-ylcarbamoyl)cyclohexanecarboxylic acid can be compared with other thiadiazole derivatives such as:

Properties

IUPAC Name

2-(1,3,4-thiadiazol-2-ylcarbamoyl)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3S/c14-8(12-10-13-11-5-17-10)6-3-1-2-4-7(6)9(15)16/h5-7H,1-4H2,(H,15,16)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGLIHRBMPZTPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=NN=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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